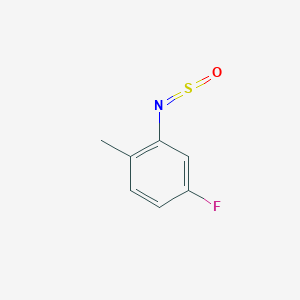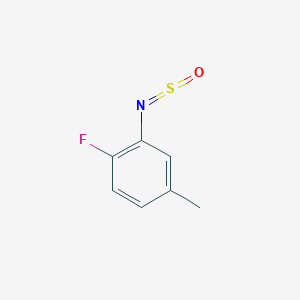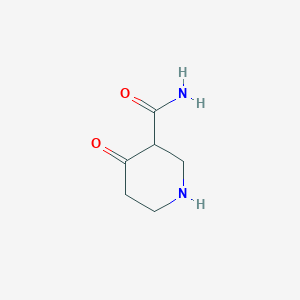![molecular formula C8H17ClN2O B1405768 [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-38-9](/img/structure/B1405768.png)
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride
Vue d'ensemble
Description
[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C8H16N2O·HCl. It is known for its unique structure, which includes a pyrrolidine ring, making it a valuable compound in various scientific research fields. This compound is primarily used for research purposes and is not intended for human or veterinary use .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: Although not used directly in medicine, this compound is valuable in medicinal chemistry research. It helps in the development of new drugs by providing insights into the structure-activity relationships of pyrrolidine-containing compounds .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl compound, followed by the introduction of a propylamine group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
Mécanisme D'action
The mechanism of action of [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, used in medicinal chemistry.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
Uniqueness: [1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a propylamine group. This combination provides distinct chemical and biological properties, making it valuable for research and industrial applications .
Propriétés
IUPAC Name |
2-amino-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-7(9)8(11)10-5-3-4-6-10;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEHPRSLKDGODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)



![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

